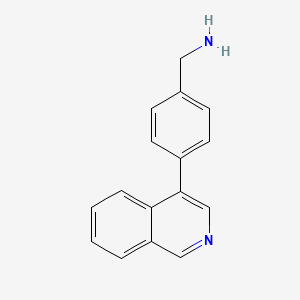

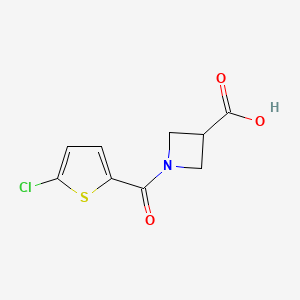

2-(4-碘吡唑-1-基)-3-三氟甲基吡啶

描述

Pyrazole is a class of organic compounds with the molecular formula C3H3N2H. It is a heterocyclic compound characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various important bioactive compounds .

Synthesis Analysis

Pyrazole derivatives can be synthesized through various methods. One common method involves the reaction of 1,3-diketones with arylhydrazines . Another method involves the cyclocondensation reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones .Molecular Structure Analysis

The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms at adjacent positions and three carbon atoms. The structure allows for a wide range of substitutions and functionalizations .Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including nucleophilic and electrophilic substitutions. The reactivity of pyrazole depends on the nature and position of the substituent groups .Physical And Chemical Properties Analysis

Pyrazole compounds generally have low melting points and are highly soluble in polar solvents. They can act as weak bases or acids, depending on the nature of their substituent groups .科学研究应用

抗肿瘤活性

Maftei等人(2016年)进行的一项研究专注于合成和结构分析新型1,2,4-噁二唑和三氟甲基吡啶衍生物,包括2-(4-碘吡唑-1-基)-3-三氟甲基吡啶。这些化合物在12种细胞系中进行了体外抗癌活性评估。一种化合物表现出显著的效力,暗示在癌症治疗中可能有应用(Maftei et al., 2016)。

pKa值的测定

Jones等人(1996年)的工作涉及合成一系列三氟甲基唑类化合物,包括2-(4-碘吡唑-1-基)-3-三氟甲基吡啶的衍生物。他们的研究使得这些化合物的pKa值的测定成为可能,这可能对于在生物介质中测量pH值具有影响(Jones et al., 1996)。

杀菌和杀真菌活性

Bentabed-Ababsa等人(2010年)报道了异芳香酯和腈的直接金属化反应,使用混合锂-镉碱导致合成化合物,包括2-(4-碘吡唑-1-基)-3-三氟甲基吡啶。这些化合物对包括铜绿假单胞菌和白念珠菌在内的各种病原体显示出有希望的杀菌和杀真菌活性(Bentabed-Ababsa et al., 2010)。

有机合成中的偶联反应

Ping(2010年)对N-芳基-4-碘吡唑和芳基二硫醚的偶联反应进行了研究,涉及2-(4-碘吡唑-1-基)-3-三氟甲基吡啶的衍生物。这些研究有助于理解有机合成过程,特别是在复杂有机化合物形成方面(Ping, 2010)。

铁(II)配合物中的自旋转变

Pritchard等人(2009年)的研究涉及2,6-双(4-卤吡唑基)吡啶的合成,包括2,6-双(4-碘吡唑-1-基)吡啶。他们研究了这些化合物的铁(II)配合物中的热诱导和光诱导自旋转变,这对材料科学具有影响,特别是在开发响应性材料方面(Pritchard et al., 2009)。

有机发光二极管(OLEDs)

Jin等人(2014年)探索了使用杂环三价铱配合物开发有机发光二极管(OLEDs),包括2-(4-碘吡唑-1-基)-3-三氟甲基吡啶的衍生物。这些材料显示出用于高性能OLEDs的有希望性能(Jin et al., 2014)。

作用机制

Target of Action

It is known that pyrazole-containing compounds, which include 2-(4-iodopyrazol-1-yl)-3-trifluoromethylpyridine, have a broad range of chemical and biological properties . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of a similar compound .

Biochemical Pathways

It is known that pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . This suggests that they may interact with various biochemical pathways, potentially affecting a wide range of cellular processes.

Pharmacokinetics

It is known that the compound is a solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.

Result of Action

It is known that pyrazole derivatives have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . This suggests that the compound could have a significant impact on cellular processes related to these diseases.

Action Environment

It is known that the compound is a solid that is highly soluble in water and other polar solvents , which suggests that its action could potentially be influenced by the solvent environment.

安全和危害

未来方向

属性

IUPAC Name |

2-(4-iodopyrazol-1-yl)-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3IN3/c10-9(11,12)7-2-1-3-14-8(7)16-5-6(13)4-15-16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDJPXBHAHNJFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C=C(C=N2)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1399904.png)

![2-[4-(Oxan-4-yl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1399911.png)

amine](/img/structure/B1399916.png)

![N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide](/img/structure/B1399922.png)